molecular formula C12H14BrN B13101322 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine

1-(4-Bromophenyl)-3-methylcyclopent-3-enamine

Cat. No.: B13101322
M. Wt: 252.15 g/mol
InChI Key: WRKGSDKXOPOROS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentene ring with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine typically involves the following steps:

    Bromination: The starting material, phenylcyclopentene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.

    Amine Introduction: The brominated intermediate is then reacted with methylamine under suitable conditions to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles, organometallic compounds

Scientific Research Applications

1-(4-Bromophenyl)-3-methylcyclopent-3-enamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is investigated for its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-methylcyclopent-3-enamine: Similar structure but with a different position of the methyl group.

    1-(4-Chlorophenyl)-3-methylcyclopent-3-enamine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-3-ethylcyclopent-3-enamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution reactions, while the methyl group can affect its steric and electronic properties.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylcyclopent-3-en-1-amine

InChI

InChI=1S/C12H14BrN/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-6H,7-8,14H2,1H3

InChI Key

WRKGSDKXOPOROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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